Ethidium homodimer

CAS No.:

Cat. No.: VC1887830

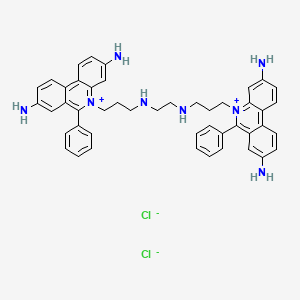

Molecular Formula: C46H48Cl2N8

Molecular Weight: 783.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H48Cl2N8 |

|---|---|

| Molecular Weight | 783.8 g/mol |

| IUPAC Name | 5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;dichloride |

| Standard InChI | InChI=1S/C46H46N8.2ClH/c47-33-13-17-37-39-19-15-35(49)29-43(39)53(45(41(37)27-33)31-9-3-1-4-10-31)25-7-21-51-23-24-52-22-8-26-54-44-30-36(50)16-20-40(44)38-18-14-34(48)28-42(38)46(54)32-11-5-2-6-12-32;;/h1-6,9-20,27-30,49-52H,7-8,21-26,47-48H2;2*1H |

| Standard InChI Key | BGWLYQZDNFIFRX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.[Cl-].[Cl-] |

Introduction

Chemical Structure and Properties

Ethidium homodimer (EthD-1) is a dimeric form of ethidium bromide, consisting of two ethidium molecules joined together. This configuration enhances its ability to intercalate into the DNA double helix, resulting in significant fluorescence enhancement upon binding . Structurally, it is identified as 5,5'-(4,7-diazadecamethylene)-bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride .

Physical and Chemical Properties

Ethidium homodimer possesses distinctive properties that make it valuable for various laboratory applications, as summarized in the following table:

The compound is characterized by its high positive charge, which prevents it from crossing intact cell membranes, making it ideal for selective staining of cells with compromised membrane integrity . When bound to DNA or RNA, ethidium homodimer exhibits significantly enhanced fluorescence, increasing by more than 30-fold compared to its unbound state .

Mechanism of Action

Ethidium homodimer functions as a membrane-impermeable fluorescent dye that binds to nucleic acids. Its mechanism of action is based on several key principles:

Cell Membrane Impermeability

Due to its strong positive charge, ethidium homodimer cannot penetrate intact cell membranes of living cells . This property is fundamental to its application in cell viability assays, as it allows for selective staining of dead or dying cells with compromised plasma membranes .

Fluorescence Enhancement

Applications in Research and Biotechnology

Ethidium homodimer has found widespread applications across various fields of biological research and biotechnology, owing to its unique properties and high sensitivity.

Cell Viability Assays

One of the primary applications of ethidium homodimer is in cell viability assays . When cells die, their plasma membranes become disrupted, allowing ethidium homodimer to enter and bind to DNA within these cells . Because live cells maintain membrane integrity, they exclude the dye, enabling clear distinction between living and dead cell populations .

Fluorescence Microscopy

In fluorescence microscopy, ethidium homodimer serves as an effective tool for visualizing nucleic acids within cells . Its bright red fluorescence when bound to DNA allows researchers to:

-

Assess cell structure and morphology of dead or fixed cells

-

Evaluate cell membrane integrity

-

Quantify cell death in various experimental conditions

The dye is often used in combination with live-cell stains to simultaneously visualize both living and dead cells in the same sample .

Gel Electrophoresis

Ethidium homodimer has demonstrated significant utility in gel electrophoresis for DNA detection . Research has shown that the complex between double-stranded DNA and ethidium homodimer (formed at a ratio of 1 homodimer per 4-5 base pairs) is remarkably stable in agarose gels under standard electrophoresis conditions .

This stability allows for:

-

Formation of the complex before electrophoresis

-

Separation and detection without background staining

-

Enhanced sensitivity compared to conventional fluorescence-based procedures

Studies have demonstrated that this application can detect as little as 25 pg of DNA in 1-mm thick agarose gels using laser excitation at 488 nm and a scanning confocal fluorescence imaging system . The band intensity exhibited linear correlation with DNA amount (from 0.2 to 1.0 ng per lane) and with the number of kilobase pairs per band within a lane .

Live/Dead Cell Discrimination Assays

Ethidium homodimer is frequently incorporated into commercial live/dead cell viability assay kits, often in combination with calcein AM, which stains living cells . In these assays:

-

Calcein AM (green fluorescence) penetrates living cells, where intracellular esterases convert it to calcein, which is retained within intact cells

-

Ethidium homodimer (red fluorescence) penetrates only cells with damaged membranes

-

The combination allows simultaneous visualization and quantification of both living and dead cells

These assays can be performed on various cell types, including mammalian cells, bacteria, and yeast .

Research Findings and Experimental Applications

Numerous research studies have utilized ethidium homodimer, generating valuable findings about its properties and applications.

Sensitivity in DNA Detection

Studies have established that the ethidium homodimer-DNA complex, when used with laser excitation for DNA detection on gels, provides sensitivity at least two orders of magnitude greater than conventional fluorescence-based procedures . Researchers successfully detected bands containing just 25 pg of DNA in 1-mm thick agarose gels using laser excitation at 488 nm and a scanning confocal fluorescence imaging system .

In polymerase chain reaction (PCR) applications, researchers detected as little as 80 pg of a 1.6-kilobase pair amplified fragment using this method . These findings highlight the exceptional sensitivity of ethidium homodimer for nucleic acid detection.

Optimization in Cell Viability Assays

Research on the LIVE/DEAD Viability/Cytotoxicity Assay using ethidium homodimer-1 and calcein AM determined optimal excitation and emission wavelengths for maximum discrimination between live and dead cells . The study found that:

-

For calcein AM (live cells): Ex485nm/Em525nm with a 515nm cutoff filter provided optimal results

-

For ethidium homodimer-1 (dead cells): Ex525nm/Em620nm with a 590nm cutoff filter was most effective

The signal-to-noise ratios for calcein AM and ethidium homodimer-1 were 6.2 and 8.1, respectively, with coefficient of variation (CV%) values well below 10% across all cell dilutions, indicating high precision and reliability .

Comparison with Related Compounds

Ethidium homodimer belongs to a family of nucleic acid stains, each with specific characteristics and applications. Understanding these comparisons helps researchers select the most appropriate stain for their specific needs.

Comparison with Other Nucleic Acid Stains

The following table compares ethidium homodimer-1 with related nucleic acid stains:

Advantages over Other Stains

Ethidium homodimer offers several advantages over alternative nucleic acid stains:

-

Compared to TUNEL assay: Ethidium homodimer stains all dead or dying cells, while TUNEL only identifies cells that have undergone programmed cell death

-

Compared to Propidium Iodide: The high affinity of ethidium homodimer permits the use of lower dye concentrations and no-wash staining procedures

-

Compared to Ethidium Bromide: The dimeric structure provides higher sensitivity and affinity for nucleic acids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume